N-(4-iodophenyl)-4-phenylbutanamide
Description
N-(4-Iodophenyl)-4-phenylbutanamide is a halogenated aromatic amide characterized by a butanamide backbone substituted with a 4-iodophenyl group and a phenyl moiety. Structural analogs, such as N-(4-bromophenyl)-4-phenylbutanamide (CAS: 300727-34-8, molecular weight: 318.21 g/mol) and N-(4-ethoxyphenyl)-4-phenylbutanamide (CAS: 430464-32-7, molecular weight: 283.36 g/mol), suggest that iodine substitution significantly increases molecular weight compared to bromine or ethoxy groups .
For example, iodine’s large atomic radius and polarizability may enhance intermolecular interactions in crystalline phases or binding to biological targets .
Properties
Molecular Formula |
C16H16INO |
|---|---|
Molecular Weight |
365.21 g/mol |
IUPAC Name |
N-(4-iodophenyl)-4-phenylbutanamide |
InChI |
InChI=1S/C16H16INO/c17-14-9-11-15(12-10-14)18-16(19)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2,(H,18,19) |
InChI Key |
RDDUUCALCRLFAT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)I |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- In maleimide derivatives (), halogen size (F vs. I) had minimal impact on inhibitory potency against monoacylglycerol lipase (MGL), with IC₅₀ values ranging from 4.34 μM (iodo) to 5.18 μM (fluoro). This suggests electronic effects (e.g., electronegativity) may dominate over steric factors in this scaffold .
- For phenylbutanamides, iodine’s larger atomic radius may reduce solubility compared to bromine or ethoxy analogs, though direct solubility data are unavailable.
2.2 Alkoxy-Substituted Analogs
N-(4-Ethoxyphenyl)-4-phenylbutanamide (molecular weight: 283.36 g/mol) replaces iodine with an ethoxy group (-OCH₂CH₃). The ethoxy group’s electron-donating nature may enhance solubility in polar solvents compared to the electron-withdrawing iodine .
2.3 Chain-Length Variants
- N-(4-Iodophenyl)acetamide (CAS: 622-50-4, molecular weight: 261.06 g/mol): A shorter acetamide chain reduces molecular weight by ~96 g/mol compared to the butanamide derivative. This likely increases metabolic stability but may reduce binding affinity in targets requiring longer hydrophobic interactions .
- N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)-butanamide (CAS: 348163-50-8): Incorporation of a dichlorophenoxy group introduces additional lipophilicity and steric bulk, which could enhance membrane permeability but complicate synthesis (e.g., lower yields due to steric hindrance, as seen in ) .
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